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molecular formula C16H23ClN2O2 B8765213 5-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methylbenzamide CAS No. 28478-50-4

5-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methylbenzamide

Cat. No. B8765213
M. Wt: 310.82 g/mol
InChI Key: FERUQSPCONSSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03959477

Procedure details

In a 1 liter flask equipped with an agitator, a thermometer and a dropping funnel, there are put 46 g (0.36 mole) of 1-ethyl-2-aminomethylpyrrolidine and 45 ml of methylethylketone. While maintaining the temperature of the mixture at about 5° C, there are added dropwise 79 g (0.36 mole) of 2-methoxy-4-methyl-5-chlorobenzoyl chloride dissolved in 400 ml of methylethylketone. The introduction requires about 1 hour. There is precipitation of N-(1-ethyl-2-pyrrolidylmethyl)-2-methoxy-4-methyl-5-chlorobenzamide hydrochloride which is drained, washed on a filter with methylethylketone and air-dried. There are obtained 114 g (yield 91%) of product in the form of white crystals (m.p. 162°-163° C).
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Quantity
79 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Five
Yield
91%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:7][CH2:6][CH2:5][CH:4]1[CH2:8][NH2:9])[CH3:2].[CH3:10][O:11][C:12]1[CH:20]=[C:19]([CH3:21])[C:18]([Cl:22])=[CH:17][C:13]=1[C:14](Cl)=[O:15]>CC(CC)=O>[CH2:1]([N:3]1[CH2:7][CH2:6][CH2:5][CH:4]1[CH2:8][NH:9][C:14](=[O:15])[C:13]1[CH:17]=[C:18]([Cl:22])[C:19]([CH3:21])=[CH:20][C:12]=1[O:11][CH3:10])[CH3:2]

Inputs

Step One
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
46 g
Type
reactant
Smiles
C(C)N1C(CCC1)CN
Step Three
Name
Quantity
79 g
Type
reactant
Smiles
COC1=C(C(=O)Cl)C=C(C(=C1)C)Cl
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)CC
Step Five
Name
Quantity
45 mL
Type
solvent
Smiles
CC(=O)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 liter flask equipped with an agitator
CUSTOM
Type
CUSTOM
Details
precipitation of N-(1-ethyl-2-pyrrolidylmethyl)-2-methoxy-4-methyl-5-chlorobenzamide hydrochloride which
WASH
Type
WASH
Details
washed on
FILTRATION
Type
FILTRATION
Details
a filter with methylethylketone
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N1C(CCC1)CNC(C1=C(C=C(C(=C1)Cl)C)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 114 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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